molecular formula C11H5Br2F3N2 B15340622 2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine

2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15340622
M. Wt: 381.97 g/mol
InChI Key: TVLDRDNVBMCYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C₁₁H₅Br₂F₃N₂ and a molecular weight of 381.99 g/mol . Its structure features a pyrimidine core substituted with two bromine atoms (at positions 2 and 6) and a trifluoromethyl group at position 2. The 3-bromophenyl moiety at position 6 introduces steric bulk and electron-withdrawing effects, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its CAS number is 2432902-93-5, and it is cataloged under MDL number MFCD31698312 .

Properties

Molecular Formula

C11H5Br2F3N2

Molecular Weight

381.97 g/mol

IUPAC Name

2-bromo-4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5Br2F3N2/c12-7-3-1-2-6(4-7)8-5-9(11(14,15)16)18-10(13)17-8/h1-5H

InChI Key

TVLDRDNVBMCYGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trihalopyrimidine and 3-bromobenzene.

    Halogen Exchange Reaction: The initial step involves a halogen exchange reaction where the halogen atoms on the pyrimidine ring are replaced with bromine atoms using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine derivatives with different functional groups, and coupled products with various aromatic and aliphatic groups.

Scientific Research Applications

2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its ability to form strong interactions with biological molecules, leading to its potential biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Halogen vs. Alkyl Substitution : Bromine and iodine at position 2 enhance electrophilicity, facilitating cross-coupling reactions, whereas methyl groups improve stability .
  • Molecular Weight Impact : Iodo derivatives (e.g., 428.98 g/mol) exhibit higher molecular weights compared to chloro analogs (337.53 g/mol), influencing solubility and bioavailability .

Aryl Group Variations at Position 6

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₁₁H₅Br₂F₃N₂ 381.99 3-Bromophenyl group; strong electron-withdrawing effects
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine C₉H₄BrF₃N₂S 309.11 Thienyl group; introduces sulfur-based π-conjugation (DS821)
2-Bromo-6-(1-naphthalyl)-4-(trifluoromethyl)pyrimidine C₁₅H₈BrF₃N₂ 353.14 Naphthyl group; increased hydrophobicity and steric bulk (DT174)
2-Bromo-6-(4-ethylphenyl)-4-(trifluoromethyl)pyrimidine C₁₃H₁₀BrF₃N₂ 331.14 Ethylphenyl group; enhanced lipophilicity (DW145)

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-bromophenyl group enhances electrophilic aromatic substitution reactivity compared to ethylphenyl derivatives .
  • Sulfur vs. Carbon Aryl Groups : Thienyl-substituted analogs (e.g., 309.11 g/mol) may exhibit distinct electronic properties due to sulfur’s polarizability, affecting binding interactions .

Multi-Halogenated Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₁₁H₅Br₂F₃N₂ 381.99 Two bromine atoms; high halogen density
2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine C₁₁H₄BrCl₂F₃N₂ 371.97 Dichlorophenyl group; increased steric and electronic complexity (DT342)
2-Chloro-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine C₁₁H₅BrClF₃N₂ 337.53 Mixed halogenation (Br/Cl); reduced molecular weight (DT120)

Key Findings :

  • Halogen Density : Dual bromine substituents (381.99 g/mol) increase molecular polarizability compared to mixed halogen derivatives (e.g., 337.53 g/mol) .

Biological Activity

2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is a complex heterocyclic compound characterized by a unique molecular structure that includes a pyrimidine ring substituted with bromine and trifluoromethyl groups. The molecular formula is C11H7Br2F3N2, and it has a molecular weight of approximately 381.97 g/mol. This compound, due to its structural features, holds potential significance in medicinal chemistry and organic synthesis.

The presence of halogen substituents, particularly bromine and trifluoromethyl groups, enhances the compound's reactivity and potential applications. These functional groups are known to influence biological interactions, potentially affecting enzyme activity or receptor binding.

Molecular Structure

PropertyValue
Molecular FormulaC11H7Br2F3N2
Molecular Weight381.97 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H7Br2F3N2/c12-8-4-1-2-5(3-6(8)13)10(14,15)16/h1-5H,12H2,(H,14,15)
Canonical SMILESC1=CC(=C(N=C1N)C(=C(C(=C(C=C1)Br)Br)F)F)F

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The following subsections summarize potential biological activities based on related compounds.

Antimicrobial Properties

Research has indicated that pyrimidine derivatives can possess antimicrobial activity. For instance, studies on structurally related compounds show their effectiveness against various bacterial strains. The presence of bromine and trifluoromethyl groups may enhance the lipophilicity of the molecule, aiding in membrane penetration and increasing its antimicrobial efficacy.

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation by interfering with nucleic acid synthesis or modulating signaling pathways involved in cell growth . The unique structure of this compound suggests it may also exhibit similar properties.

Case Studies

  • Antimicrobial Activity : A study demonstrated that a related compound with a trifluoromethyl group showed significant inhibition against Staphylococcus aureus. This suggests that this compound may have similar effects due to its structural similarities.
  • Anticancer Research : Another study focused on pyrimidine derivatives indicated that certain substitutions could enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7. The brominated derivatives were particularly noted for their ability to disrupt cellular processes critical for cancer cell survival .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, brominated pyrimidine intermediates (e.g., 4-chloro-6-bromopyrimidine) can react with 3-bromophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water mixture at 80–100°C . The trifluoromethyl group is typically introduced via halogen exchange using CuI/KF in DMF . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and inert atmosphere to prevent byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for aromatic proton signals at δ 7.4–8.2 ppm (3-bromophenyl group) and pyrimidine protons at δ 8.5–9.0 ppm. The trifluoromethyl group appears as a singlet in ¹⁹F NMR at δ -60 to -65 ppm .
  • HRMS : Prioritize molecular ion peaks matching the exact mass (C₁₁H₆Br₂F₃N₂: ~377.89 g/mol) with isotopic patterns confirming two bromine atoms .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between pyrimidine and aryl rings) using single-crystal data .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyrimidine ring toward nucleophilic substitution at the 4-position but deactivates the 2- and 6-positions. This necessitates careful selection of catalysts (e.g., Pd(dba)₂ with SPhos ligand) for Suzuki couplings at the 6-bromo position . Computational studies (DFT) can predict charge distribution to guide reaction design .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from rotational isomerism in this compound?

  • Methodological Answer : Rotational barriers in the 3-bromophenyl group may split signals in ¹H NMR. Use variable-temperature NMR (VT-NMR) from 25°C to 120°C to observe coalescence temperatures and calculate activation energies. For example, broadening of aromatic signals at 80°C suggests a barrier of ~12–15 kcal/mol . Dynamic NMR simulations (e.g., MestReNova) can model isomer populations .

Q. What strategies mitigate competing side reactions during functionalization of the 2-bromo position?

  • Methodological Answer : Competing debromination or aryl scrambling can occur under strong bases. Use mild conditions (e.g., K₂CO₃ in DMF at 60°C) and bulky ligands (XPhos) to stabilize intermediates. Monitoring via TLC (silica, hexane/EtOAc 4:1) and quenching with NH₄Cl minimizes overreaction. Isolate intermediates (e.g., 2-lithio-pyrimidine) at -78°C for electrophilic trapping .

Q. How do solvent effects influence the compound’s catalytic activity in medicinal chemistry applications?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility but may deactivate metal catalysts. Screen solvents using a dielectric constant (ε) gradient (e.g., toluene to DMSO) to balance reactivity and solubility. For example, DCM (ε=8.9) optimizes Heck reactions with Pd(OAc)₂, while THF (ε=7.5) suits Grignard additions .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for structurally similar pyrimidine derivatives?

  • Methodological Answer : Discrepancies arise from trifluoromethyl positioning and bromine’s steric effects. Compare X-ray structures (e.g., C–Br bond lengths: 1.89 Å vs. 1.92 Å in derivatives) to assess conformational flexibility . Use molecular docking (AutoDock Vina) to evaluate binding mode variations in enzyme pockets (e.g., kinase ATP sites) .

Computational and Experimental Design

Q. What hybrid computational-experimental approaches validate the compound’s charge-transfer properties?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., pyrimidine ring). Validate with cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to measure reduction potentials. A LUMO energy of -1.8 eV correlates with CV peaks at -1.5 V vs. Ag/AgCl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.